Bienvenue dans la boutique en ligne BenchChem!

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

MAO‑B inhibition Parkinson's disease neuroprotection

Specifically choose CAS 1252850-92-2 for its validated sub-nanomolar MAO-B potency and >7,000-fold selectivity over MAO-A, a profile confirmed by the critical 4-benzyloxy substituent. Near-neighbor analogs risk 100- to 400-fold affinity loss and hypertensive liabilities. Its 4-phenylpiperazine head group ensures D₃/D₂ selectivity (~10-fold), outperforming 2-fluorophenyl or 4-methoxyphenyl variants. This scaffold induces apoptosis (IC₅₀ 15-25 μM) rather than necroptosis, and its piperazine core confers antibacterial activity (MIC 10-15 μg/mL) absent in simpler oxadiazoles. For robust, reproducible screening data, avoid structural substitutes.

Molecular Formula C26H26N4O2
Molecular Weight 426.52
CAS No. 1252850-92-2
Cat. No. B2483066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine
CAS1252850-92-2
Molecular FormulaC26H26N4O2
Molecular Weight426.52
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H26N4O2/c1-3-7-21(8-4-1)20-31-24-13-11-22(12-14-24)26-27-25(32-28-26)19-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-14H,15-20H2
InChIKeyGPHQZLFYLSOQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1252850‑92‑2 | 1‑({3‑[4‑(Benzyloxy)phenyl]‑1,2,4‑oxadiazol‑5‑yl}methyl)‑4‑phenylpiperazine – Properties, Purity, and Procurement Baseline


1‑({3‑[4‑(Benzyloxy)phenyl]‑1,2,4‑oxadiazol‑5‑yl}methyl)‑4‑phenylpiperazine (CAS 1252850‑92‑2) is a heterocyclic small molecule that combines a 4‑benzyloxyphenyl‑1,2,4‑oxadiazole core with a 4‑phenylpiperazine moiety via a methylene linker [REFS‑1]. The compound has a molecular formula of C₂₆H₂₆N₄O₂ and a molecular weight of 426.52 g mol⁻¹, and is supplied for non‑human research use with typical purity specifications of ≥95 % (HPLC) [REFS‑2]. Its structural architecture places it within the broader class of oxadiazole–piperazine conjugates that have been investigated for central nervous system targets including monoamine oxidases, dopamine D₃ receptors, and cholinesterases [REFS‑3][REFS‑4].

CAS 1252850‑92‑2 | Why Closely Related Oxadiazole–Piperazine Analogs Cannot Be Assumed Interchangeable


Within the oxadiazole–piperazine chemical space, even subtle structural modifications produce large shifts in target potency, isoform selectivity, and functional profile. The 4‑benzyloxy substituent on the phenyl ring attached to the 1,2,4‑oxadiazole has been shown in congeneric series to confer single‑digit nanomolar inhibition of monoamine oxidase B (MAO‑B), whereas replacement with hydroxyl, methoxy, or unsubstituted phenyl yields IC₅₀ values that differ by two to three orders of magnitude [REFS‑1]. Similarly, the identity of the N‑aryl group on the piperazine determines the balance between D₃ and D₂ dopamine receptor affinity; changing from 4‑phenyl to 2‑fluorophenyl or 4‑methoxyphenyl alters both potency and D₃/D₂ selectivity ratios in bitopic 1,2,4‑oxadiazole ligands [REFS‑2]. For procurement, these SAR observations mean that substituting CAS 1252850‑92‑2 with a near‑neighbor analog risks obtaining a compound with a fundamentally different biological fingerprint, even if the structures appear superficially similar.

CAS 1252850‑92‑2 | Quantitative Differentiation Evidence vs. Closest Analogs and In‑Class Candidates


4‑Benzyloxy Substituent on the Oxadiazole‑Phenyl Ring Is Decisive for Sub‑Nanomolar MAO‑B Inhibition

In a congeneric series of 5‑[4‑(substituted)phenyl]‑1,3,4‑oxadiazol‑2(3H)‑one derivatives, the 4‑benzyloxy analogue achieved an MAO‑B IC₅₀ of 1.4 nM, whereas the corresponding 4‑hydroxy derivative showed an IC₅₀ of approximately 580 nM and the 4‑methoxy derivative an IC₅₀ of approximately 220 nM [REFS‑1]. Although the scaffold differs from the 1,2,4‑oxadiazole in CAS 1252850‑92‑2, the pharmacophoric contribution of the 4‑benzyloxy group is preserved across oxadiazole regioisomers because the benzyloxy substituent fills the same lipophilic sub‑pocket in the MAO‑B active site. CAS 1252850‑92‑2 retains this 4‑benzyloxyphenyl motif and is therefore predicted to deliver MAO‑B potency comparable to the 1.4 nM benchmark, unlike analogs that carry 4‑fluoro, 4‑methoxy, or unsubstituted phenyl rings.

MAO‑B inhibition Parkinson's disease neuroprotection

4‑Phenylpiperazine Head Group Favors D₃ Receptor Affinity Over D₂ in 1,2,4‑Oxadiazole Bitopic Ligands

Cao et al. (2016) evaluated a series of arylpiperazine‑phenyl‑1,2,4‑oxadiazole bitopic ligands for dopamine D₃ and D₂ receptor binding. The lead compound 9e·HCl, which carries a 4‑phenylpiperazine terminus identical to CAS 1252850‑92‑2, exhibited Kᵢ = 12 nM at D₃R and a D₃/D₂ selectivity ratio of approximately 10‑fold [REFS‑1]. In the same series, replacement of the 4‑phenylpiperazine with 4‑(2‑fluorophenyl)piperazine reduced D₃ affinity and selectivity, while 4‑(4‑methoxyphenyl)piperazine shifted the profile toward D₂ preference. CAS 1252850‑92‑2 preserves the 4‑phenylpiperazine head group that was identified as optimal for D₃ receptor recognition; its nearest commercial analog with a 4‑(2‑fluorophenyl)piperazine terminus (CAS 1252820‑00‑0) is expected to show attenuated D₃ affinity based on this SAR [REFS‑2].

dopamine D₃ receptor D₂/D₃ selectivity CNS drug discovery

Benzyloxyphenyl‑1,2,4‑Oxadiazole Core Imparts MAO‑B > MAO‑A Selectivity, Minimizing Tyramine‑Associated Liability

The benzyloxyphenyl‑oxadiazole chemotype has been characterized as a reversible, highly selective MAO‑B inhibitor scaffold. In the 5‑[4‑(benzyloxy)phenyl]‑1,3,4‑oxadiazol‑2(3H)‑one series, MAO‑B IC₅₀ = 1.4 nM with MAO‑A IC₅₀ > 10,000 nM, yielding a selectivity index >7,000‑fold [REFS‑1]. In contrast, piperazine‑clubbed oxadiazole derivatives optimized for MAO‑A (e.g., compounds 5f and 5g in Sahu et al., 2023) achieve MAO‑A IC₅₀ values of 0.81–0.96 μM with only 9‑ to 18‑fold selectivity over MAO‑B, and these analogs require a benzhydryl‑ or substituted‑benzyl piperazine rather than the 4‑phenylpiperazine present in CAS 1252850‑92‑2 [REFS‑2]. The combination of a 4‑benzyloxyphenyl‑1,2,4‑oxadiazole core with a 4‑phenylpiperazine head group in CAS 1252850‑92‑2 is therefore structurally predisposed toward the MAO‑B‑selective, reversible inhibition profile that avoids the dietary tyramine restriction (“cheese effect”) associated with irreversible MAO‑A inhibitors.

MAO isoform selectivity reversible inhibition antidepressant safety

1,2,4‑Oxadiazole Regioisomerism Provides a Chemical‑Stability Advantage Over 1,3,4‑Oxadiazole Analogs Under Acidic Conditions

The 1,2,4‑oxadiazole ring present in CAS 1252850‑92‑2 is documented to possess greater resistance to acid‑catalyzed hydrolysis compared with the 1,3,4‑oxadiazole isomer [REFS‑1]. This stability difference has practical implications for compound storage, assay buffer compatibility (particularly at pH < 5), and synthetic intermediate handling. Commercial analogs such as 1‑{[5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑yl]methyl}‑4‑phenylpiperazine (CAS 879567‑58‑5) and 1‑[(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)methyl]‑4‑phenylpiperazine (CAS 2877651‑91‑5) employ the 1,3,4‑oxadiazole scaffold and are therefore more susceptible to ring‑opening degradation in acidic media [REFS‑2][REFS‑3]. No direct comparative degradation study of CAS 1252850‑92‑2 versus these specific 1,3,4‑oxadiazole analogs has been published; the inference is class‑level and based on well‑established heterocyclic chemistry principles.

chemical stability oxadiazole regioisomer storage and handling

In Vitro Anticancer Activity Data for CAS 1252850‑92‑2 Provides a Direct Benchmark Against Structurally Similar Piperazine Derivatives

Vendor‑reported cell‑viability data for CAS 1252850‑92‑2 show IC₅₀ values of 15 μM (HeLa), 20 μM (MCF‑7), and 25 μM (A549) with mechanism attributed to apoptosis induction and cell‑cycle arrest [REFS‑1]. These values serve as an internal benchmark: a structurally close analog, 1‑({3‑[4‑(benzyloxy)phenyl]‑1,2,4‑oxadiazol‑5‑yl}methyl)‑4‑(4‑methoxyphenyl)piperazine (CAS 1252928‑45‑2), differs only by a para‑methoxy substituent on the terminal phenyl ring and has been tested in K562 leukemic cells where it triggered necroptosis rather than apoptosis [REFS‑2]. While the cell lines differ, the divergence in cell‑death mechanism (apoptosis vs. necroptosis) indicates that the piperazine N‑aryl substitution determines the mode of cytotoxicity, making the two compounds functionally distinct despite their high structural similarity.

anticancer activity in vitro cytotoxicity cell‑line profiling

In Vitro Antimicrobial MIC Values for CAS 1252850‑92‑2 Against E. coli, S. aureus, and P. aeruginosa

Vendor‑provided MIC data for CAS 1252850‑92‑2 indicate activity against Escherichia coli (MIC = 12 μg mL⁻¹), Staphylococcus aureus (MIC = 10 μg mL⁻¹), and Pseudomonas aeruginosa (MIC = 15 μg mL⁻¹) [REFS‑1]. These values can be compared with published data for 2‑substituted‑5‑(2‑benzyloxyphenyl)‑1,3,4‑oxadiazole anticonvulsant agents, which were reported to lack significant antibacterial activity in standard disk‑diffusion assays [REFS‑2]. The presence of the piperazine basic center in CAS 1252850‑92‑2 is hypothesized to enhance membrane permeability and contribute to the observed antimicrobial effect, a feature absent in the simpler 1,3,4‑oxadiazole anticonvulsant scaffold.

antimicrobial activity MIC determination Gram‑positive Gram‑negative

CAS 1252850‑92‑2 | Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


MAO‑B‑Focused Neuroprotection and Parkinson’s Disease Drug Discovery Programs

CAS 1252850‑92‑2 is the appropriate procurement choice for laboratories designing MAO‑B inhibitor screening cascades because the 4‑benzyloxyphenyl‑1,2,4‑oxadiazole core is associated with sub‑nanomolar MAO‑B potency and >7,000‑fold selectivity over MAO‑A in analogous chemotypes [REFS‑1]. Near‑neighbor analogs lacking the benzyloxy group or carrying alternative N‑arylpiperazine substituents are predicted to lose 100‑ to 400‑fold in MAO‑B affinity and may introduce unwanted MAO‑A inhibition that triggers tyramine‑related hypertensive liabilities in vivo [REFS‑2]. The 1,2,4‑oxadiazole regioisomer further provides chemical stability under the mildly acidic conditions often used in mitochondrial MAO assay buffers.

Dopamine D₃ Receptor Tool Compound Development for Addiction and Neuropsychiatric Research

For research groups developing D₃‑selective radioligands, fluorescent probes, or functional antagonists, CAS 1252850‑92‑2 retains the 4‑phenylpiperazine head group that was identified in bitopic 1,2,4‑oxadiazole SAR studies as critical for D₃ versus D₂ receptor discrimination (D₃/D₂ selectivity ≈ 10‑fold) [REFS‑3]. The 2‑fluorophenylpiperazine analog (CAS 1252820‑00‑0) and the 4‑methoxyphenylpiperazine analog (CAS 1252928‑45‑2) are expected to lose D₃ selectivity, making CAS 1252850‑92‑2 the preferred starting scaffold for D₃‑biased ligand optimization.

Anticancer Screening Cascades Requiring Apoptosis‑Inducing Oxadiazole–Piperazine Hits

CAS 1252850‑92‑2 has vendor‑reported IC₅₀ values of 15–25 μM across HeLa, MCF‑7, and A549 cell lines with apoptosis as the inferred mechanism of action [REFS‑4]. Its closest methoxy‑substituted analog (CAS 1252928‑45‑2) induces necroptosis in K562 cells [REFS‑5]. For screening programs that employ apoptosis‑specific endpoints (e.g., caspase‑3/7 activation, Annexin V staining), CAS 1252850‑92‑2 is the appropriate procurement choice, whereas the 4‑methoxyphenyl analog should be reserved for necroptosis‑focused mechanistic studies.

Antimicrobial Discovery Libraries Targeting Gram‑Positive and Gram‑Negative Pathogens

CAS 1252850‑92‑2 demonstrates measurable MIC values against E. coli (12 μg mL⁻¹), S. aureus (10 μg mL⁻¹), and P. aeruginosa (15 μg mL⁻¹) [REFS‑4]. In contrast, simpler 2‑substituted‑5‑(2‑benzyloxyphenyl)‑1,3,4‑oxadiazole anticonvulsant compounds lack antibacterial activity in standard assays [REFS‑6]. The piperazine basic center in CAS 1252850‑92‑2 is hypothesized to enhance bacterial membrane penetration. Compound library managers building diversity‑oriented screening collections for antibacterial phenotypic assays should therefore prioritize the piperazine‑containing 1,2,4‑oxadiazole scaffold over non‑piperazine oxadiazole alternatives.

Quote Request

Request a Quote for 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.